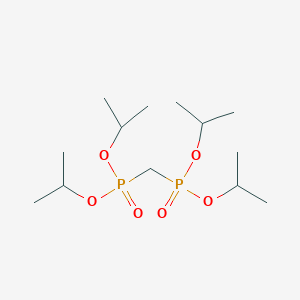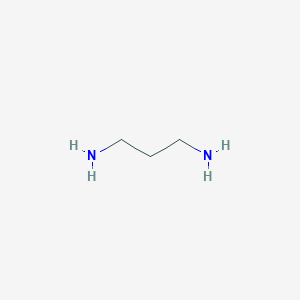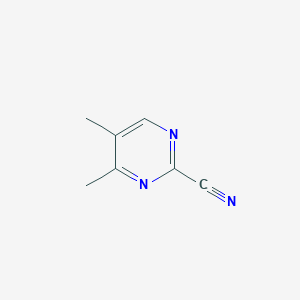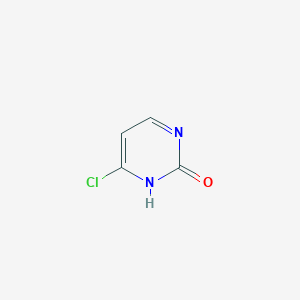
Tetraisopropil metilendifosfonato
Descripción general
Descripción
Tetraisopropyl methylenediphosphonate is a tetraisopropyl ester of methylenediphosphonic acid. It is an electroneutral ligand and has the molecular formula C₁₃H₃₀O₆P₂ . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Tetraisopropyl methylenediphosphonate has several scientific research applications:
Mecanismo De Acción
Target of Action
Tetraisopropyl methylenediphosphonate (IPCP) is a tetraisopropyl ester of methylenediphosphonic acid . It is an electroneutral ligand and is reported to be synthesized from triisopropyl phosphate
Mode of Action
It has been reported that ipcp forms a synergistic mixture with hydrogen dicarbollylcobaltate in nitrobenzene .
Biochemical Pathways
It is known that ipcp can form complexes with cu(ii), as evidenced by powder electron paramagnetic resonance (epr) studies .
Result of Action
IPCP has been used in the extraction of europium and americium
Action Environment
It is known that ipcp is a liquid at room temperature with a density of 108 g/mL at 25 °C . Its boiling point is 155 °C at 0.5 mmHg , indicating that it is stable under normal environmental conditions but can be volatilized under reduced pressure.
Análisis Bioquímico
Biochemical Properties
It has been used in the preparation of AZT 5’-Triphosphate compounds which display inhibitory effects on HIV-1 reverse transcriptase . This suggests that Tetraisopropyl methylenediphosphonate may interact with enzymes and proteins involved in the replication of HIV-1.
Cellular Effects
Its role in the synthesis of AZT 5’-Triphosphate compounds suggests that it may influence cell function by interfering with the replication of HIV-1 .
Molecular Mechanism
It is known to be involved in the synthesis of AZT 5’-Triphosphate compounds, which inhibit HIV-1 reverse transcriptase . This suggests that Tetraisopropyl methylenediphosphonate may exert its effects at the molecular level by interacting with this enzyme.
Métodos De Preparación
Tetraisopropyl methylenediphosphonate is synthesized from triisopropyl phosphate . The synthetic route involves the reaction of triisopropyl phosphate with methylenediphosphonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently .
Análisis De Reacciones Químicas
Tetraisopropyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives .
Comparación Con Compuestos Similares
Tetraisopropyl methylenediphosphonate can be compared with other similar compounds, such as:
Tetraethyl methylenediphosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
Methylenediphosphonic acid: The parent compound without esterification.
Methylenebis(phosphonic dichloride): A related compound with dichloride groups.
Tetraisopropyl methylenediphosphonate is unique due to its specific ester groups, which influence its reactivity and applications.
Propiedades
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQUKVFOLFLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044847 | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-95-3 | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1660-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraisopropyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropyl methylenebisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAISOPROPYL METHYLENEDIPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46Y5V9U61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dianionic form of Tetraisopropyl methylenediphosphonate in coordination chemistry?
A1: The dianionic form of Tetraisopropyl methylenediphosphonate (3) exhibits intriguing reactivity with metal centers. Specifically, it acts as a precursor to phosphorus-stabilized carbene complexes. For instance, reacting 3 with [ZrCl4(THF)2] generates a unique trinuclear zirconium complex (5) featuring a triscarbene-Zr dianionic fragment bridged by PO moieties []. This highlights the ability of 3 to stabilize unusual metal-carbene structures.
Q2: How does the structure of Tetraisopropyl methylenediphosphonate contribute to its reactivity with zirconium compounds?
A2: The geminal dianion of Tetraisopropyl methylenediphosphonate (3) possesses two negatively charged oxygen atoms adjacent to a central carbon atom. This arrangement enables the formation of strong bonds with metal centers, such as zirconium. Upon reacting with [ZrCl4(THF)2], these oxygen atoms coordinate to the zirconium, while the central carbon atom forms a relatively weak Zr-C bond with a small degree of pi-interaction []. This results in the formation of unusual carbene complexes like 5.
Q3: Are there any synthetic applications for the zirconium complexes formed with Tetraisopropyl methylenediphosphonate?
A3: Yes, the zirconium complexes derived from Tetraisopropyl methylenediphosphonate demonstrate synthetic utility. For example, complex 5, the trinuclear zirconium complex, reacts with aldehydes to produce olefins []. This reaction proceeds cleanly and offers a potential route to synthesize specific olefin structures by varying the aldehyde reactant.
Q4: What are the potential advantages of using Tetraisopropyl methylenediphosphonate in organometallic synthesis compared to other similar compounds?
A4: While direct comparisons require further research, Tetraisopropyl methylenediphosphonate offers distinct advantages in organometallic synthesis. Its ability to stabilize unusual carbene complexes, like those observed with zirconium [], makes it a valuable reagent for exploring new metal-carbon bonding motifs. Additionally, the reactivity of these resulting complexes, such as their ability to form olefins [], opens possibilities for novel synthetic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














